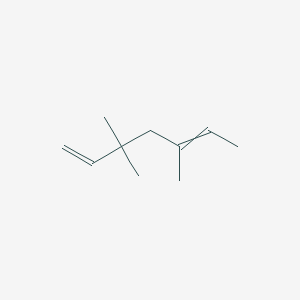
1,5-Heptadiene, 3,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptadiene, 3,3,5-trimethyl-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadiene, 3,3,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 1,5-heptadiene with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadiene, 3,3,5-trimethyl- often involves large-scale catalytic processes . These processes are designed to optimize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Heptadiene, 3,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols , while reduction can produce alkanes . Substitution reactions can result in the formation of halogenated derivatives .
Aplicaciones Científicas De Investigación
1,5-Heptadiene, 3,3,5-trimethyl- has several applications in scientific research, including:
Chemistry: It is used as a in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in and .
Industry: It is utilized in the production of polymers , resins , and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,5-Heptadiene, 3,3,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions , such as the Diels-Alder reaction , which is widely used in organic synthesis. These reactions enable the formation of cyclic compounds with diverse structures and properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Heptadiene, 3,3,6-trimethyl-
- 1,5-Heptadiene, 2,3,6-trimethyl-
- 1,5-Heptadien-4-one, 3,3,6-trimethyl-
Uniqueness
1,5-Heptadiene, 3,3,5-trimethyl- is unique due to its specific molecular structure and reactivity . The presence of three methyl groups at positions 3 and 5 distinguishes it from other similar compounds, influencing its chemical behavior and applications .
Propiedades
Número CAS |
74630-29-8 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H18/c1-6-9(3)8-10(4,5)7-2/h6-7H,2,8H2,1,3-5H3 |
Clave InChI |
LYSNVLBVPTUPMT-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


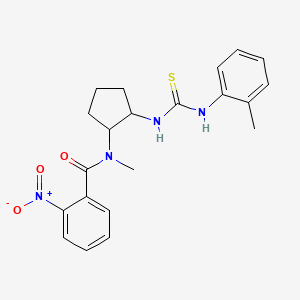
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)


![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
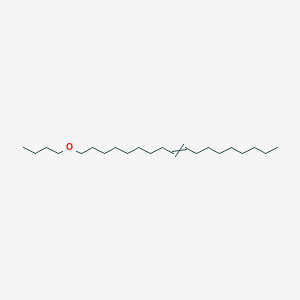
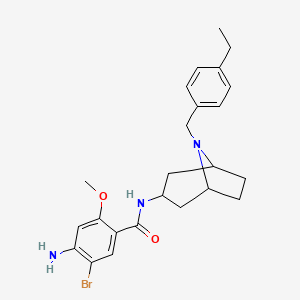
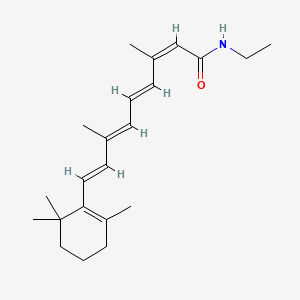
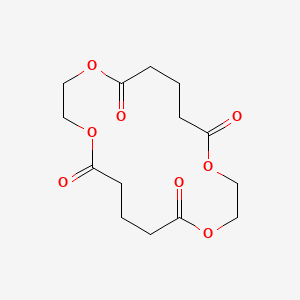
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
